molecular formula C11H16N2O5 B7841422 2-(2-((Tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylic acid

2-(2-((Tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylic acid

Cat. No.: B7841422
M. Wt: 256.25 g/mol
InChI Key: LZOVRFNJESHFCK-UHFFFAOYSA-N
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Description

2-(2-((Tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylic acid is an organic compound that is commonly used as an intermediate in organic synthesis. It is a white to pale yellow solid that is soluble in some organic solvents such as dimethyl sulfoxide and dichloromethane . The compound features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The tert-butoxycarbonyl (BOC) group serves as a protecting group for the amino functionality, which can be removed under acidic conditions.

Preparation Methods

The synthesis of 2-(2-((Tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylic acid typically involves the reaction of 2-aminoethanol with tert-butoxycarbonyl anhydride to form the BOC-protected aminoethanol. This intermediate is then reacted with oxazole-4-carboxylic acid under appropriate conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-(2-((Tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include trifluoroacetic acid for deprotection, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-((Tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-((Tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylic acid depends on its specific applicationThe BOC group can be removed to expose the free amine, which can then participate in further chemical reactions or interactions with biological targets .

Comparison with Similar Compounds

Similar compounds to 2-(2-((Tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylic acid include:

The uniqueness of this compound lies in its specific ring structure and the presence of the BOC-protected amino group, which allows for selective deprotection and further functionalization.

Properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5/c1-11(2,3)18-10(16)12-5-4-8-13-7(6-17-8)9(14)15/h6H,4-5H2,1-3H3,(H,12,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOVRFNJESHFCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NC(=CO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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